molecular formula C20H21NO7 B1265219 periglaucine C

periglaucine C

Numéro de catalogue: B1265219
Poids moléculaire: 387.4 g/mol
Clé InChI: JCBUXRPOTHJGDK-VRCPBSEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Periglaucine C is an isoquinoline alkaloid. It has a role as a metabolite.

Applications De Recherche Scientifique

Biological Activities

1. Antiviral Properties

Periglaucine C, along with other periglaucines, has demonstrated significant antiviral activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Research has shown that periglaucines can inhibit HBV surface antigen secretion in Hep G2.2.15 cells, suggesting a potential role in treating HBV infections. The selectivity index for some periglaucines was notably high, indicating their efficacy at low concentrations .

2. Antiparasitic Effects

The compound exhibits notable antiparasitic properties, particularly against Acanthamoeba species. Studies involving PLGA (poly(dl-lactide-co-glycolide)) nanoparticles encapsulating Periglaucine A (a related compound) have shown promising results in inhibiting the viability of Acanthamoeba triangularis. At concentrations of 100 µg/mL, these nanoparticles demonstrated up to 74.9% inhibition of trophozoite viability . This suggests that this compound could be explored further for its potential in treating infections caused by amoebae.

Drug Delivery Systems

1. Nanoparticle Encapsulation

Recent studies have focused on the encapsulation of Periglaucine A and other compounds within PLGA nanoparticles to enhance their therapeutic efficacy. The encapsulation process not only improves the solubility and bioavailability of these compounds but also allows for targeted delivery to specific sites in the body, such as the central nervous system . The nanoparticle size ranged from 100 to 500 nm, which is optimal for cellular uptake.

2. In Vitro Release Studies

In vitro studies have shown that Periglaucine A released from PLGA nanoparticles follows a controlled release profile. After 24 hours, approximately 70.6% of Periglaucine A was released into a phosphate buffer solution, indicating that the nanoparticle system can effectively deliver the compound over time . This controlled release is crucial for maintaining therapeutic levels of the drug while minimizing side effects.

Case Studies and Research Findings

Study Focus Findings
Antiparasitic ActivityPLGA nanoparticles with Periglaucine A inhibited Acanthamoeba triangularis viability by up to 74.9% at 100 µg/mL.
Antiviral ActivityPeriglaucines showed significant inhibition of HBV surface antigen secretion with high selectivity indices in Hep G2 cells.
Drug DeliveryGreen synthesized nanoparticles loaded with flavonoids exhibited antimicrobial properties against brain-eating amoebae and minimal cytotoxicity to human cells.

Propriétés

Formule moléculaire

C20H21NO7

Poids moléculaire

387.4 g/mol

Nom IUPAC

(1R,11S,13S,14R,15R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-triene-16,19-dione

InChI

InChI=1S/C20H21NO7/c1-21-16(23)8-18-6-12(22)17(24-2)20(25-3)19(18,21)7-15(28-20)10-4-13-14(5-11(10)18)27-9-26-13/h4-5,15,17H,6-9H2,1-3H3/t15-,17+,18+,19-,20-/m0/s1

Clé InChI

JCBUXRPOTHJGDK-VRCPBSEVSA-N

SMILES isomérique

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=CC6=C(C=C52)OCO6)O[C@]4([C@@H](C(=O)C3)OC)OC

SMILES canonique

CN1C(=O)CC23C14CC(C5=CC6=C(C=C52)OCO6)OC4(C(C(=O)C3)OC)OC

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
periglaucine C
Reactant of Route 2
periglaucine C
Reactant of Route 3
periglaucine C
Reactant of Route 4
Reactant of Route 4
periglaucine C
Reactant of Route 5
Reactant of Route 5
periglaucine C
Reactant of Route 6
Reactant of Route 6
periglaucine C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.